(S)-3-amino-2-(hydroxymethyl)propanoic acid
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Overview
Description
“(S)-3-amino-2-(hydroxymethyl)propanoic acid” is a chemical compound with the linear formula C4H9NO3 . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The empirical formula of “(S)-3-amino-2-(hydroxymethyl)propanoic acid” is C4H9NO3 . The molecular weight is 119.12 . The SMILES string representation is NCC@@HC(O)=O .Physical And Chemical Properties Analysis
The compound is a powder form . It has an optical activity of [α]/D -5.0±0.5°, c = 1 in 5 M HCl . The composition includes carbon (39.5-41.1%) and nitrogen (11.2-12.2%) .Scientific Research Applications
Biotechnological and Chemical Applications
Lactic acid, closely related to (S)-3-amino-2-(hydroxymethyl)propanoic acid through metabolic pathways, is a key biomolecule used in synthesizing biodegradable polymers and various chemicals. It serves as a precursor for pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, showcasing the potential of bio-based chemicals in green chemistry and sustainability efforts (Gao, Ma, & Xu, 2011). This highlights the importance of biotechnological routes in producing value-added chemicals from renewable resources.
Biomedical Engineering and Polymer Science
The field of biomedical engineering benefits from the application of (S)-3-amino-2-(hydroxymethyl)propanoic acid derivatives, especially in the development of highly branched polymers based on poly(amino acid)s. These polymers are promising for various biomedical applications due to their biocompatibility, biodegradability, and potential as delivery vehicles for genes and drugs. The asymmetrical AB2 structure of some amino acids, such as L-lysine and L-glutamic acid, facilitates the formation of branched structures, highlighting the role of these compounds in advancing drug delivery systems and other medical applications (Thompson & Scholz, 2021).
Agricultural and Food Sciences
In the realm of food science, branched-chain aldehydes, which include derivatives of (S)-3-amino-2-(hydroxymethyl)propanoic acid, are significant for their roles as flavor compounds in both fermented and non-fermented products. The production and breakdown pathways of these compounds from amino acids are crucial for controlling the flavor profiles of various food items, demonstrating the intersection of chemistry and food science in enhancing food quality and consumer satisfaction (Smit, Engels, & Smit, 2009).
Environmental Applications
(S)-3-amino-2-(hydroxymethyl)propanoic acid and its derivatives also find applications in environmental science, particularly in the development of sustainable materials and chemicals from biomass. For example, 5-hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, offer sustainable alternatives to non-renewable hydrocarbon sources for the chemical industry. This includes the production of monomers, polymers, and functional materials, underlining the compound's role in the transition towards a bio-based economy (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
Target of Action
(S)-3-amino-2-(hydroxymethyl)propanoic acid, also known as propionic acid, is a three-carbon organic acid that has wide industrial applications . It is used as an antimicrobial food additive for preservation and flavoring . Propionic acid and its derivatives are also used in pharmaceuticals .
Mode of Action
Propionic acid exerts its effects through various metabolic pathways . It is first converted to propionyl coenzyme A (propionyl-CoA), which can directly enter either beta oxidation or the citric acid cycles . As propionic acid has three carbons, it forms propionyl-CoA . In the majority of vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is then isomerised to L-methylmalonyl-CoA .
Biochemical Pathways
Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The conversion of propionyl-CoA to methylmalonyl-CoA is a crucial step in the propionate metabolism pathway .
Pharmacokinetics
The pharmacokinetics of propionic acid and its derivatives are complex and involve several factors. For instance, the absorption of propionic acid is rapid and complete when given orally . Propionic acid binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of propionic acid and a reduced area under the plasma concentration-time curve (AUC) of the total drug .
Result of Action
The result of propionic acid’s action is multifaceted. It acts as an antimicrobial agent for food preservation . In pharmaceuticals, it elicits a preservative, bacteriostatic effect . Moreover, propionic acid and its derivatives have been evaluated for their anticancer and antioxidant activities .
Action Environment
The action, efficacy, and stability of propionic acid can be influenced by various environmental factors. For instance, the degradability of propionic acid derivatives in vivo can be influenced by the type of scaffold used in their synthesis . Furthermore, the use of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, can reduce the cost of propionic acid fermentation .
properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590828 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-amino-2-(hydroxymethyl)propanoic acid | |
CAS RN |
930784-11-5 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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